2-(Phenylselanyl)quinoline
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Overview
Description
2-(Phenylselanyl)quinoline is an organoselenium compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound consists of a quinoline ring system functionalized with a phenylselanyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylselanyl)quinoline typically involves the reaction of 2-chloroquinoline with phenylselenol in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the phenylselanyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylselanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
2-(Phenylselanyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenylselanyl)quinoline involves several pathways:
Oxidative Stress Modulation: The compound can scavenge reactive oxygen species (ROS) and reduce oxidative damage in cells.
Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are involved in neurotransmitter regulation.
Neuroprotection: By modulating oxidative stress and reducing neuroinflammation, the compound provides neuroprotective effects.
Comparison with Similar Compounds
7-Chloro-4-(Phenylselanyl)quinoline: This compound has similar pharmacological properties but includes a chlorine atom at the 7-position, enhancing its activity in certain biological assays.
2-(Phenylthio)quinoline: Similar in structure but with a sulfur atom instead of selenium, this compound exhibits different reactivity and biological activity.
Uniqueness: 2-(Phenylselanyl)quinoline stands out due to its unique combination of a quinoline ring and a phenylselanyl group, which imparts distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and inhibit key enzymes makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
71672-71-4 |
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Molecular Formula |
C15H11NSe |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
2-phenylselanylquinoline |
InChI |
InChI=1S/C15H11NSe/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H |
InChI Key |
RMCFZOOQKKNSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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